molecular formula C13H14O3S B13098481 6-Oxo-6-(4-thiomethylphenyl)hexanoicacid

6-Oxo-6-(4-thiomethylphenyl)hexanoicacid

Cat. No.: B13098481
M. Wt: 250.32 g/mol
InChI Key: WPJFBPFQARYSPO-UHFFFAOYSA-N
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Description

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is a substituted hexanoic acid derivative characterized by a ketone group at the sixth carbon and a 4-thiomethylphenyl substituent. Its molecular formula is C₁₃H₁₆O₃S (estimated molecular weight: 264.33 g/mol).

Properties

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

6-(4-methanethioylphenyl)-6-oxohexanoic acid

InChI

InChI=1S/C13H14O3S/c14-12(3-1-2-4-13(15)16)11-7-5-10(9-17)6-8-11/h5-9H,1-4H2,(H,15,16)

InChI Key

WPJFBPFQARYSPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=S)C(=O)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Key Steps

The preparation typically proceeds through multi-step synthesis involving:

  • Construction of the hexanoic acid backbone
    The hexanoic acid framework can be synthesized from hexanal or related aldehydes through oxidation or carboxylation reactions. For example, hexanoic acid synthesis from hexanal via oxidation with diphenyl diselenide and hydrogen peroxide in aqueous media is known to provide high yields under green chemistry conditions.

  • Introduction of the 4-thiomethylphenyl substituent at the 6-position
    The key step is the attachment of the 4-thiomethylphenyl group to the 6-position of the hexanoic acid chain. This can be achieved by coupling reactions involving aryl halides or thiomethyl-substituted phenyl precursors with suitable organometallic reagents or via nucleophilic substitution under controlled conditions.

  • Oxidation to form the keto group at the 6-position
    The ketone functionality at the 6-position is introduced by selective oxidation of the corresponding alcohol or via direct functional group transformation. Oxidizing agents such as PCC (pyridinium chlorochromate), or catalytic aerobic oxidation methods can be applied.

  • Purification and isolation
    After synthesis, purification is typically achieved by recrystallization or chromatographic techniques to isolate the pure 6-oxo-6-(4-thiomethylphenyl)hexanoic acid.

Example Synthetic Route (Hypothetical Based on Literature Analogues)

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Oxidation of hexanal Hexanal + Diphenyl diselenide + H2O2 in water, RT Hexanoic acid, ~99% yield Green chemistry, mild conditions
2 Arylation 4-Bromothiomethylbenzene + organolithium reagent 6-(4-thiomethylphenyl)hexanal Requires low temperature, inert atmosphere
3 Oxidation PCC or Swern oxidation 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid Selective oxidation to ketone
4 Purification Recrystallization/Chromatography Pure product Confirmed by NMR, IR, MS

Comparative Analysis of Preparation Methods

Method Aspect Traditional Organic Synthesis Green Chemistry Approach Industrial Process Adaptation
Solvent Organic solvents (e.g., dichloromethane) Water or aqueous-organic mixtures Continuous flow with solvent recycling
Oxidants PCC, chromium-based reagents Hydrogen peroxide, catalytic systems Catalytic aerobic oxidation
Yield Moderate (60-70%) High (up to 99% in oxidation step) Optimized for >90%
Safety Toxic reagents, hazardous waste Environmentally benign reagents Process safety controls in place
Reaction Time Several hours to days Hours Continuous processing reduces time

Summary Table of Key Preparation Parameters

Parameter Value/Condition Comments
Starting material Hexanal, 4-bromothiomethylbenzene Commercially available
Oxidation reagent Diphenyl diselenide + H2O2 (oxidation) Mild, green oxidant
Arylation reagent Organolithium or Grignard reagent Requires inert atmosphere
Oxidation to ketone PCC or Swern oxidation Selective oxidation, avoid over-oxidation
Solvent Water, ethanol, or organic solvents Choice affects yield and environmental impact
Temperature Room temperature to 60°C Controlled to optimize selectivity
Reaction time 3-6 hours Dependent on step and scale
Yield 60-99% (step-dependent) Highest in green oxidation step

Scientific Research Applications

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Groups Key Features
6-Oxo-6-(4-thiomethylphenyl)hexanoic acid C₁₃H₁₆O₃S 264.33 4-thiomethylphenyl, ketone, carboxylic acid Thioether enhances lipophilicity
6-Oxo-6-(2-thienyl)hexanoic acid C₁₀H₁₂O₃S 212.27 2-thienyl, ketone, carboxylic acid Thiophene ring introduces π-conjugation
6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid C₉H₁₃NO₃S₂ 259.33 Thiazolidinone ring, ketone, carboxylic acid Potential pharmaceutical applications
2-Oxo-6-phenoxyhexanoic acid C₁₂H₁₄O₄ 222.24 Phenoxy ether, ketone (position 2), carboxylic acid Ether linkage affects electronic structure
6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid C₁₅H₂₀O₄ 264.32 4-propoxyphenyl, ketone, carboxylic acid Alkoxy group increases hydrophilicity

Physicochemical Properties

  • Solubility: The thiomethyl group in 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid likely enhances lipophilicity compared to oxygen-containing analogs (e.g., phenoxy or propoxy derivatives), which may improve membrane permeability but reduce water solubility .
  • Reactivity: Sulfur-containing substituents (e.g., thioether, thiophene) can influence oxidation susceptibility. Thiophene derivatives (e.g., 6-Oxo-6-(2-thienyl)hexanoic acid) may undergo electrophilic substitution due to aromatic stability .
  • Acidity: The carboxylic acid group (pKa ~4.8) dominates acidity, but electron-withdrawing substituents (e.g., ketone, thiazolidinone) may slightly lower the pKa compared to unsubstituted hexanoic acid (pKa ~4.88) .

Research Findings and Key Differences

  • Sulfur vs. Oxygen Substituents: Thiomethyl and thiophene groups increase lipophilicity and metabolic stability compared to alkoxy or phenoxy groups, making them favorable in drug design .
  • Thiazolidinone vs. Aromatic Rings: The thiazolidinone ring introduces hydrogen-bonding sites, enhancing interactions with biological targets compared to purely aromatic substituents .
  • Positional Effects: The ketone’s position (e.g., 2-oxo in phenoxyhexanoic acid vs. 6-oxo in the target compound) alters molecular conformation and reactivity, impacting applications in synthesis .

Biological Activity

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is a carboxylic acid derivative characterized by a unique structure that includes a thiomethyl group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in pharmaceuticals and organic synthesis, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is C_{13}H_{16}O_{3}S, with a molar mass of approximately 252.33 g/mol. The structure features:

  • Hexanoic acid backbone : A six-carbon chain that forms the core of the molecule.
  • Keto group : A carbonyl group (C=O) at the sixth position, enhancing reactivity.
  • Thiomethyl phenyl substituent : This unique group may influence the compound's biological properties.

Biological Activity

Research into the biological activity of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is still emerging, but preliminary studies suggest several potential effects:

  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, suggesting that 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid may exhibit similar effects.
  • Anti-inflammatory Properties : Compounds with structural similarities have been investigated for their anti-inflammatory effects, indicating a possible avenue for further exploration with this compound.
  • Pharmacological Potential : The unique combination of functional groups in 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid may provide opportunities for targeted drug development, particularly in treating diseases where inflammation and microbial resistance are concerns.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide context for understanding the biological activity of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid:

Compound NameMolecular FormulaKey Features
6-Oxo-6-(3-phenoxyphenyl)hexanoic acidC_{13}H_{16}O_{3}Contains a phenoxy group instead of thiomethyl
Methyl 6-oxo-6-(4-phenylphenyl)hexanoateC_{15}H_{18}O_{3}Methyl ester derivative
6-Oxo-6-(4-pentylphenyl)hexanoic acidC_{15}H_{22}O_{3}Longer alkyl chain substituent

Future Directions for Research

Further research is necessary to elucidate the precise biological mechanisms and therapeutic applications of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid. Potential areas for exploration include:

  • In vitro and in vivo studies : Conducting laboratory and animal studies to assess the compound's efficacy and safety profile.
  • Mechanistic studies : Investigating how this compound interacts at the cellular level to exert its potential biological effects.
  • Synthetic modifications : Exploring derivatives and analogs to enhance biological activity or reduce toxicity.

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